

# Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

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## Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-chloropyridazine-3-carboxylate**, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, presenting data in a structured format for ease of reference.

## Chemical Identity and Properties

**Methyl 6-chloropyridazine-3-carboxylate** is a pyridazine derivative characterized by a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position. Its formal IUPAC name is **methyl 6-chloropyridazine-3-carboxylate**[\[1\]](#).

## Physicochemical Data

The key chemical and physical properties are summarized below. This data is essential for handling, reaction setup, and analytical characterization.

Property	Value	Source
IUPAC Name	methyl 6-chloropyridazine-3-carboxylate	[1]
CAS Number	65202-50-8	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	172.57 g/mol	[1]
Exact Mass	172.0039551 Da	[1]
SMILES	<chem>COC(=O)C1=NN=C(C=C1)Cl</chem>	[1]
InChI Key	FPKXYXKLOWAIOX-UHFFFAOYSA-N	[1]

## Spectroscopic Data

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are crucial for reaction monitoring and structural confirmation.

Spectroscopy	Expected Peaks / Signals
$^1\text{H}$ NMR	$\delta \sim 8.0\text{-}8.2$ ppm (d, 1H, pyridazine ring H), $\delta \sim 7.8\text{-}8.0$ ppm (d, 1H, pyridazine ring H), $\delta \sim 4.0$ ppm (s, 3H, $-\text{OCH}_3$ )
$^{13}\text{C}$ NMR	$\delta \sim 164\text{-}166$ ppm (C=O), $\delta \sim 155\text{-}160$ ppm (C-Cl), $\delta \sim 140\text{-}150$ ppm (quaternary pyridazine C), $\delta \sim 125\text{-}135$ ppm (pyridazine CH), $\delta \sim 53\text{-}55$ ppm ( $-\text{OCH}_3$ )
IR (Infrared)	$\sim 1720\text{-}1740$ $\text{cm}^{-1}$ (C=O stretch, ester), $\sim 1550\text{-}1600$ $\text{cm}^{-1}$ (C=N, C=C stretch, aromatic ring), $\sim 1200\text{-}1300$ $\text{cm}^{-1}$ (C-O stretch, ester), $\sim 700\text{-}800$ $\text{cm}^{-1}$ (C-Cl stretch)
Mass Spec (MS)	Expected M+ peaks at m/z 172 and 174 in an approximate 3:1 ratio, corresponding to the $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes.

## Safety and Handling

This compound is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

## Synthesis and Experimental Protocols

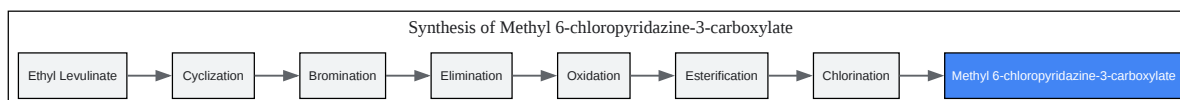
**Methyl 6-chloropyridazine-3-carboxylate** is a valuable synthetic intermediate.<sup>[2][3]</sup> Several routes for its preparation have been documented.

## Synthesis from Ethyl Levulinate

A comprehensive six-step synthesis starting from the inexpensive and readily available ethyl levulinate has been reported, achieving an overall yield of 42%.<sup>[2]</sup> This method is suitable for large-scale preparation.<sup>[2]</sup>

### Experimental Protocol:

- **Cyclization:** Ethyl levulinate is reacted with a hydrazine source to form the initial dihydropyridazinone ring.
- **Bromination:** The ring is brominated at a key position to introduce a leaving group.
- **Elimination:** An elimination reaction is performed to create the aromatic pyridazine ring.
- **Oxidation:** A side chain is oxidized to form the carboxylic acid functionality.
- **Esterification:** The carboxylic acid is converted to its methyl ester using methanol under acidic conditions.
- **Chlorination:** The final step involves the conversion of a hydroxyl or oxo group on the pyridazine ring to the chloro group, typically using a chlorinating agent like phosphoryl chloride ( $\text{POCl}_3$ ) to yield the final product.<sup>[2]</sup>



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A six-step synthesis workflow from ethyl levulinate.

## Chlorination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid methyl ester

A common and high-yielding final step in the synthesis involves the chlorination of the corresponding pyridazinone precursor.

#### Experimental Protocol:

- To a flask, add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
- Add excess phosphoryl chloride ( $\text{POCl}_3$ ) to act as both the reagent and solvent.
- Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
- After completion, cool the mixture to room temperature and carefully evaporate the excess  $\text{POCl}_3$  under reduced pressure.
- Slowly pour the residue into ice water, causing the product to precipitate.
- Collect the solid by filtration.
- Wash the precipitate with a saturated sodium bicarbonate solution, followed by deionized water.
- Dry the resulting solid in a vacuum oven to afford **methyl 6-chloropyridazine-3-carboxylate** as a yellow solid (reported yield: 79%).<sup>[3]</sup>

## Applications in Research and Development

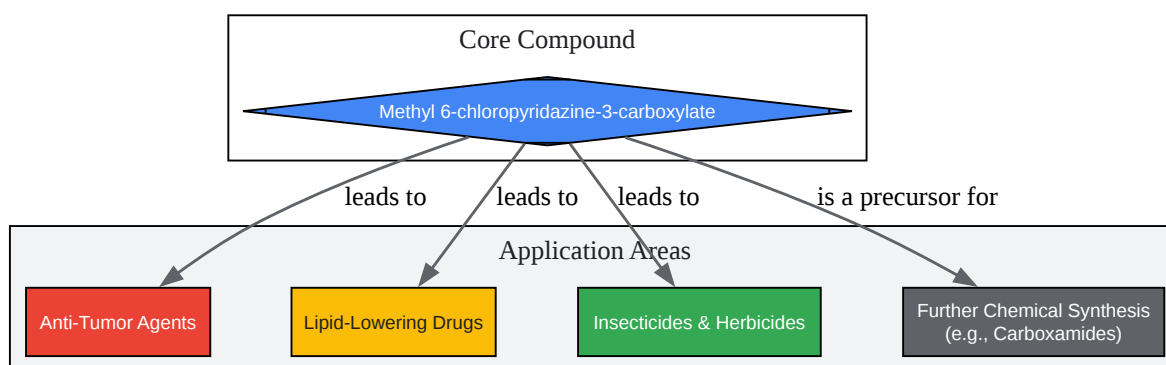
The unique physicochemical properties of the pyridazine ring, such as its hydrogen bond accepting capabilities and dipole moment, make it an attractive scaffold in drug design.<sup>[4]</sup>

**Methyl 6-chloropyridazine-3-carboxylate** serves as a crucial intermediate for introducing this heterocycle into more complex molecules.

#### Key Application Areas:

- **Oncology:** It is a key intermediate in the synthesis of novel anti-tumor agents.<sup>[2][3]</sup>
- **Metabolic Diseases:** The scaffold is used in the development of compounds with blood-lipid lowering activity.<sup>[2][3]</sup>

- Agrochemicals: It is a building block for insecticides and herbicides. The pyridazine class of compounds is known for potent activity and often low toxicity profiles.[2]
- Medicinal Chemistry: It serves as a precursor for other derivatives, such as 6-Chloropyridazine-3-carboxamide, expanding the range of accessible chemical space for drug discovery programs.



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Role as an intermediate in developing active compounds.

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## References

- 1. Methyl 6-chloropyridazine-3-carboxylate | C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O<sub>2</sub> | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE | 65202-50-8 [chemicalbook.com]
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